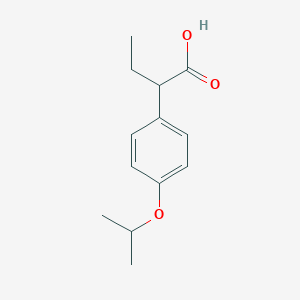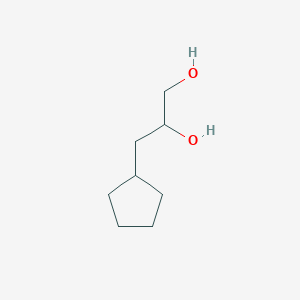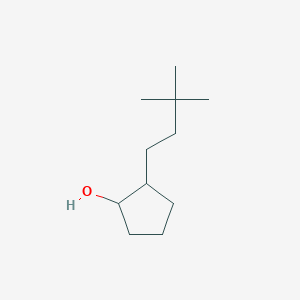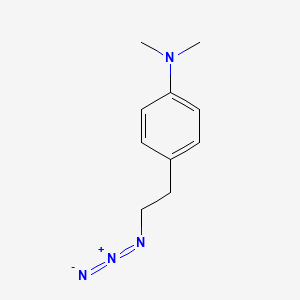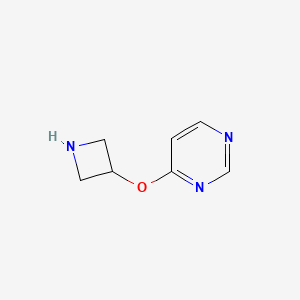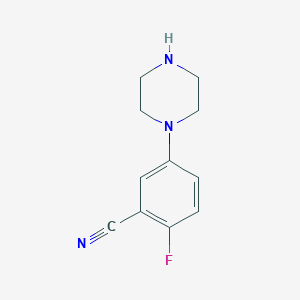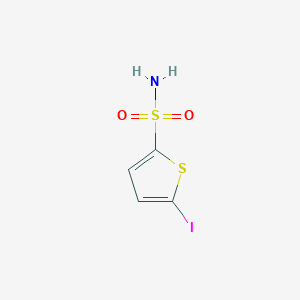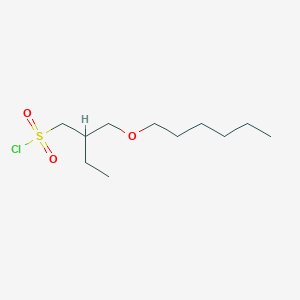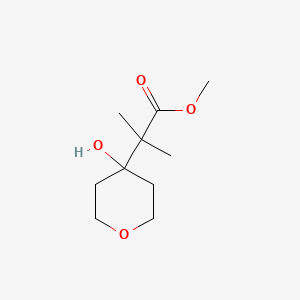
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate is an organic compound with a complex structure that includes a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate typically involves the reaction of 4-hydroxyoxane with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyoxane attacks the carbon atom bonded to the bromine in methyl 2-bromo-2-methylpropanoate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes.
相似化合物的比较
Similar Compounds
- N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxy-N,2-dimethylpropanamide
- Methyl N-(2-{(4-hydroxyoxan-4-yl)methylamino}acetyl)carbamate
Uniqueness
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate is unique due to its specific combination of functional groups and the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties compared to other similar compounds.
属性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-9(2,8(11)13-3)10(12)4-6-14-7-5-10/h12H,4-7H2,1-3H3 |
InChI 键 |
CGIXWZJKIDHXMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OC)C1(CCOCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
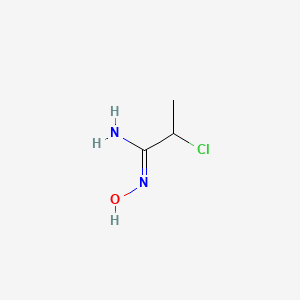
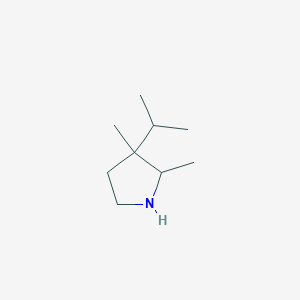
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)
